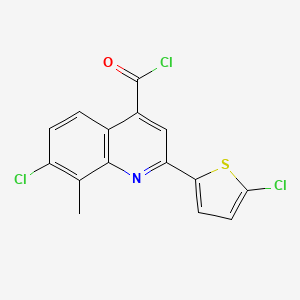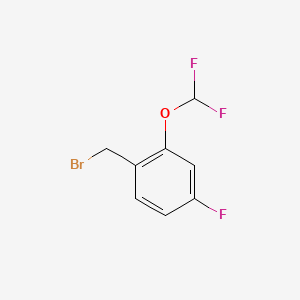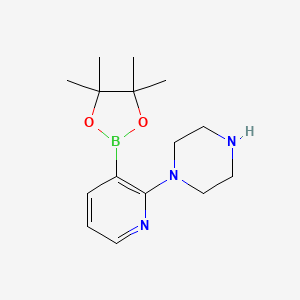
3-(Phenylaminocarbonyl)-5-nitrophenylboronsäure
Übersicht
Beschreibung
Phenylboronic acid or benzeneboronic acid, abbreviated as PhB(OH)2 where Ph is the phenyl group C6H5-, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .Physical and Chemical Properties Analysis
A physical property is a characteristic of matter that is not associated with a change in its chemical composition . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -verabreichung
Boronsäuren: und ihre Derivate sind von entscheidender Bedeutung für die Entwicklung neuer Medikamente und Arzneimittelverabreichungssysteme. Sie werden besonders als Borträger in der Neutronen-Einfangtherapie geschätzt, einer zielgerichteten Krebsbehandlung. Die Stabilität dieser Verbindungen unter physiologischen Bedingungen ist entscheidend, da ihre Hydrolyserate durch den pH-Wert und die Substituenten am aromatischen Ring beeinflusst werden kann .
Neutronen-Einfangtherapie (NCT)
Im Kontext der NCT dienen Phenylboronsäurederivate als potenzielle nukleare Zielmoleküle. Ihre Fähigkeit, Boratome direkt an Krebszellen zu liefern, macht sie zu Kandidaten für die Behandlung von malignen Erkrankungen wie Melanomen mit dem NCT-Ansatz .
Organische Synthese
Phenylboronsäuren spielen eine wichtige Rolle in der organischen Synthese, insbesondere in Suzuki-Kupplungsreaktionen. Sie fungieren als Zwischenprodukte bei der Synthese komplexer organischer Moleküle, die Anwendungen von der Materialwissenschaft bis zur Pharmazie haben können .
Analytische Chemie
In der analytischen Chemie werden Derivate der Phenylboronsäure zur Entwicklung von Assays verwendet, beispielsweise zur Messung der Aktivität von Superoxiddismutase. Diese Verbindungen sind Teil von kolorimetrischen Assays, bei denen sie mit Superoxidanionen reagieren, um wasserlösliche Formazane zu bilden, die quantifizierbar sind .
Materialwissenschaft
In der Materialwissenschaft werden Phenylboronsäurederivate verwendet, um die Oberflächeneigenschaften von Polymeren wie Polymilchsäure zu modifizieren und so deren Eignung für Anwendungen in der Gewebezüchtung und bei biologisch abbaubaren Materialien zu verbessern .
Umweltwissenschaften
Phenylboronsäureverbindungen spielen eine Rolle in den Umweltwissenschaften, indem sie an den Abbauprozessen von Biopolymeren beteiligt sind. Sie können am Abbau von Umweltverschmutzungen beteiligt sein und so zu Bioreinigungsbemühungen beitragen .
Biochemie
In der Biochemie sind diese Verbindungen Teil von enzymatischen Studien und biochemischen Assays. Sie können verwendet werden, um die Enzymkinetik, die Substratspezifität und den Wirkmechanismus verschiedener biologischer Moleküle zu untersuchen .
Umweltbiochemie
Phenylboronsäurederivate werden in der Untersuchung mikrobieller Enzyme verwendet, die Pektinsubstanzen abbauen, was für das Verständnis und die Optimierung des Einsatzes solcher Enzyme in industriellen und umwelttechnischen Anwendungen von Bedeutung ist .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBPOZKRURPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661232 | |
| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-91-1 | |
| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)







![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)




